Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for the compound is methyl (2E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate . Its molecular formula is C₁₃H₁₅ClN₂O₃ , with a molecular weight of 282.72 g/mol . The structure comprises three key moieties:
- A 3-chlorophenyl group linked via an amide bond.
- A dimethylamino substituent at the β-position of the acrylate backbone.
- A methyl ester at the terminal carboxylate group.
The compound’s SMILES notation is COC(=O)C(=C(N(C)C)C)NC(=O)C1=CC(=CC=C1)Cl , and its InChI key is ZUMJTLJZVNIVSA-UHFFFAOYSA-N . These identifiers confirm the (2E)-configuration of the acrylate double bond, critical for its stereoelectronic properties.
Molecular Geometry and Conformational Analysis
The molecule adopts a non-planar conformation due to steric interactions between the dimethylamino group and the 3-chlorophenyl ring. Key geometric parameters derived from analogous structures include:
- Bond lengths : The C=O bond in the amide group measures 1.224 Å , while the C-Cl bond in the chlorophenyl ring is 1.741 Å .
- Dihedral angles : The angle between the acrylate backbone and the 3-chlorophenyl ring is 112.5° , indicating significant twisting .
Computational studies using AM1 molecular orbital methods reveal that the lowest-energy conformation involves a syn-periplanar arrangement of the dimethylamino group relative to the acrylate fragment. This minimizes steric clashes and stabilizes the molecule through hyperconjugation .
X-ray Crystallographic Data and Unit Cell Parameters
While direct X-ray data for this compound are limited, studies on structurally similar molecules provide insights. For example:
- Crystal system : Monoclinic (common among chlorophenyl derivatives) .
- Space group : P2₁/c (No. 14), with unit cell parameters a = 7.474 Å, b = 12.155 Å, c = 13.378 Å, β = 90° .
- Hydrogen bonding : Intramolecular N-H···O bonds (2.515–2.599 Å) stabilize the amide tautomer .
A hypothetical unit cell for the title compound would likely feature π-π stacking between chlorophenyl rings and C-H···O interactions involving the ester group, as observed in related acrylates .
Comparative Analysis of Tautomeric Forms
The compound exhibits amide-enol tautomerism , influenced by solvent polarity and temperature. Key findings include:
| Tautomer | Stability (kcal/mol) | Dominant Form in Solid State |
|---|---|---|
| Amide (keto) | 0.0 (reference) | 68% |
| Enol | +2.3 | 32% |
Data adapted from Elmali et al. (1999) on analogous systems . The keto form predominates due to resonance stabilization of the amide group, while the enol form is stabilized by intramolecular hydrogen bonding (O-H···N, 2.604 Å) .
Properties
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-16(2)8-11(13(18)19-3)15-12(17)9-5-4-6-10(14)7-9/h4-8H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGMCFJCTYAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification Techniques
Crude products from esterification or condensation often require purification via:
Byproduct Management
Side reactions include:
-
Hydrolysis of the Ester Group : Mitigated by avoiding aqueous workup at extreme pH.
-
Dimerization : Addressed through controlled stoichiometry and low-temperature reactions.
Comparative Analysis of Methods
Structural and Spectroscopic Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate has several applications in scientific research:
Pharmaceutical Research: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The most directly comparable analog is Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate (CAS: 852470-82-7) . Below is a detailed comparison:
Impact of Substituents on Properties
Halogen Effects
- Electronegativity : Chlorine’s higher electronegativity (3.0 vs. 2.8 for Br) could lead to stronger dipole-dipole interactions in the chloro-formamido compound.
Functional Group Influence
- The amide group in the main compound enables hydrogen bonding, improving solubility in polar solvents (e.g., DMSO or water) compared to the bromo analog, which lacks this feature.
- The dimethylamino group in both compounds contributes to basicity and may act as a weak hydrogen-bond acceptor.
Research Implications and Limitations
While the bromo analog’s crystallographic data (e.g., molecular weight, formula) are well-documented , detailed studies on the main compound’s physicochemical or biological properties are sparse.
Biological Activity
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate, commonly referred to as a chemical compound with the formula , is an organic molecule that has garnered interest in various biological research contexts. Its molecular weight is approximately 282.72 g/mol, and it is identified by the CAS number 400084-89-1. This compound is notable for its potential therapeutic applications, particularly in pharmacology.
The biological activity of this compound can be attributed to its structural components, which suggest interactions with various biological targets. The presence of the dimethylamino group implies potential interactions with neurotransmitter systems, while the chlorophenyl moiety may influence its binding affinity to specific receptors.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Studies suggest that related compounds possess significant antibacterial and antifungal activities.
- Neuropharmacological Effects : The dimethylamino group may confer psychoactive properties, affecting neurotransmitter release and uptake.
Case Studies and Research Findings
- Anticancer Activity : A study published in Pharmacology Reports demonstrated that similar compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Efficacy : Research conducted by Journal of Medicinal Chemistry highlighted the antimicrobial activity of structurally related compounds against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
- Neuropharmacological Insights : A review article in Current Medicinal Chemistry discussed how compounds with similar structures modulate neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the 3-chlorophenylformamide intermediate via coupling of 3-chlorobenzoic acid derivatives with methyl prop-2-enoate precursors using carbodiimide-based activating agents (e.g., EDC/HOBt) .
- Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or Michael addition under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the pure product. Monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects:
- The 3-chlorophenyl group shows aromatic protons as a multiplet at δ 7.2–7.8 ppm.
- The dimethylamino group appears as a singlet (~δ 2.8–3.2 ppm for N(CH3)2) .
- IR Spectroscopy : Confirm the formamido group (C=O stretch ~1680 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H]+ ions; fragmentation patterns should align with the prop-2-enoate backbone .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported crystallographic data for this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX software (SHELXL for refinement) to resolve discrepancies in unit cell parameters. Validate hydrogen atom positions via isotropic/anisotropic refinement .
- Data Validation : Cross-reference with similar prop-2-enoate derivatives (e.g., ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate ) to identify systematic errors in bond lengths or angles.
- Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to assess conformational stability .
Q. How can hydrogen bonding and graph set analysis predict supramolecular assembly in crystalline forms?
- Methodological Answer :
- Graph Set Theory : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C for formamido dimerization). Use Mercury software to generate motif codes (e.g., R²₂(8) rings) .
- Thermal Analysis : Correlate DSC/TGA data with hydrogen bond strength. For example, strong N–H···O interactions may increase melting points by 20–30°C compared to weak van der Waals packing .
Q. What mechanistic insights guide the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor enolate formation in DMSO. The dimethylamino group enhances electron density at the α-carbon, accelerating nucleophilic attack .
- DFT Calculations : Map potential energy surfaces for transition states (e.g., methyl acrylate derivatives reacting with amines). Solvent effects (PCM model) and steric hindrance from the 3-chlorophenyl group must be considered .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
